Product packaging for 1-Azetine(Cat. No.:CAS No. 6788-85-8)

1-Azetine

Cat. No.: B13808008
CAS No.: 6788-85-8
M. Wt: 55.08 g/mol
InChI Key: PTLWKRLAWHBMLM-UHFFFAOYSA-N
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Description

1-Azetine is an unsaturated four-membered nitrogen heterocycle, specifically a cyclic imine, that has gained significant interest as a versatile and high-value building block in synthetic and medicinal chemistry research . This compound is characterized by its significant ring strain and the reactivity of its imine functional group, which distinguishes it from its saturated analog, azetidine, and makes it a useful intermediate for accessing structurally complex molecules . The primary research value of this compound and its derivatives lies in their potential as bioisosteres and their application in the synthesis of other nitrogen-containing heterocycles . While historically underexplored due to synthetic challenges, recent methodologies have improved access, revealing promising biological activity. For instance, certain this compound derivatives have been shown to induce apoptosis and exhibit high cytotoxicity against human monocytic leukemia cells (THP-1), highlighting their potential in the development of new cancer therapeutics . Furthermore, the strained azetine scaffold is found in biologically relevant contexts, such as in the covalent inhibition of bacterial caseinolytic protease (ClpP) . As a reactive intermediate, this compound can undergo various ring-opening and functionalization reactions, enabling researchers to construct a diverse range of 3-, 5-, and 6-membered heterocycles and other complex products . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N B13808008 1-Azetine CAS No. 6788-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroazete
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-4-3-1/h2H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWKRLAWHBMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218106
Record name 1-Azetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6788-85-8
Record name 1-Azetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azetine Scaffolds

Cycloaddition-Based Strategies for 1-Azetine Formation

Cycloaddition reactions are a significant approach for constructing the this compound ring system. These methods typically involve the combination of two or more unsaturated molecules to form a cyclic product.

[2+2]-Cycloadditions to Access this compound

The [2+2]-cycloaddition is a fundamental reaction in organic chemistry that can be utilized for the synthesis of four-membered rings. For 1-azetines, this involves the combination of two two-atom components.

Intermolecular [2+2]-cycloadditions between alkynes and nitrogen-containing compounds have been explored for azetine synthesis. While [2+2]-cycloadditions of imines and alkynes have been shown to yield 2-azetines, [2+2]-cycloadditions of nitriles and alkenes have been reported to give 1-azetines. nih.gov These reactions can be promoted by UV light irradiation or metal-mediated conditions. nih.gov Cycloadditions involving nitriles and alkenes have primarily been successful under UV light and are often limited to aryl-substituted nitrile groups. researchgate.net

Photochemical [2+2]-cycloadditions offer an alternative route to 1-azetines, often proceeding under milder conditions compared to thermal methods. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between imines and alkenes, has been investigated, but historical challenges with imine isomerization have limited its application in azetine synthesis. youtube.com

More recent advancements have demonstrated visible light-mediated [2+2]-cycloadditions for the divergent synthesis of 1- and 2-azetines using alkynes and oximes, specifically 2-isoxazolines. nih.govresearchgate.netchemrxiv.orgacs.org This method utilizes triplet energy transfer photocatalysis. nih.govresearchgate.netchemrxiv.org While an initial [2+2]-cycloaddition between cyclic oximes and aryl alkynes can yield 2-azetines, a subsequent sensitization and rearrangement process can lead to the formation of 1-azetines. nih.govnih.govchemrxiv.orgacs.org Mechanistic studies suggest a stepwise reaction pathway involving N-O bond homolysis following a second energy transfer event. nih.govresearchgate.netchemrxiv.org This visible light-mediated approach is noted for its operational simplicity, mild conditions, and modularity, allowing the synthesis of functionalized azetines. nih.govresearchgate.net

Intermolecular Approaches Involving Alkynes and Nitrogenous Partners (e.g., Imines, Nitriles, Oximes)

[3+1]-Cycloadditions to Construct this compound Ring Systems (e.g., Azirines with Carbenes, Oxazaphospholes with Isocyanates)

[3+1]-Cycloaddition reactions provide another strategy for the construction of this compound rings, involving the combination of a three-atom component and a one-atom component.

One notable [3+1]-cycloaddition approach involves the reaction of azirines with carbenes. nih.govresearchgate.net In the presence of a carbene, azirine can be converted to this compound through a net [3+1]-cycloaddition, often facilitated by a metal catalyst. nih.govresearchgate.net For example, the synthesis of substituted 3-(2'-pyridyl)-1-azetines has been reported via the ring-expansion of azirines with rhodium carbenes. nih.govresearchgate.net

Beyond three-membered rings, [3+1]-cycloadditions between 5-membered oxazaphospholes and isocyanates have also been shown to form this compound products, although these examples are limited. nih.govresearchgate.net

Ring Expansion Methodologies for this compound Synthesis

Ring expansion strategies involve the transformation of a smaller cyclic system into a larger one, in this case, expanding a three-membered ring to a four-membered this compound.

Transformations from Azirines

Azirines, which are three-membered nitrogen-containing heterocycles, can undergo ring expansion to form azetines. nih.govresearchgate.net As mentioned in the context of [3+1]-cycloadditions, the reaction of azirines with carbenes is a key ring expansion method for accessing 1-azetines. nih.govresearchgate.net This transformation captures the inherent reactivity of the strained three-membered azirine ring to form the strained azetine product. nih.govresearchgate.net

Another ring expansion approach to 1-azetines involves the thermolysis of cyclopropyl (B3062369) azides. nih.govresearchgate.net Upon heating, cyclopropyl azides can be converted to 1-azetines. nih.govresearchgate.net

While ring expansion of diazo-aziridines under copper-catalyzed conditions has been reported, this method primarily yields 2-azetines. nih.govresearchgate.net

Conversions from Cyclopropyl Azides

One method for synthesizing 1-azetines involves the conversion of cyclopropyl azides. nih.govresearchgate.netscribd.com This transformation can be achieved upon heating cyclopropyl azides, leading to the formation of the corresponding 1-azetines. nih.govresearchgate.net For instance, the pyrolysis of cyclopropyl azides is a known route to 1-azetines. scribd.comslideshare.netslideshare.net Research has shown that 1-(alkylthio)cyclopropyl azides can decompose at 70°C with nitrogen evolution, primarily yielding 2-(alkylthio)azetines. researchgate.net This process is suggested to occur via a two-step mechanism involving a cyclopropylnitrene intermediate. researchgate.net

Rearrangements from Aziridines (e.g., Diazo-aziridines)

Ring expansion reactions of three-membered rings, such as aziridines, can also lead to the formation of azetines. nih.govresearchgate.net While some rearrangements from aziridines under basic conditions can yield azetines, specific approaches involve diazo-aziridines. nih.govresearchgate.net However, copper-catalyzed ring expansion of diazo-aziridines, typically formed in situ from α,β-unsaturated diazo compounds, generally results in the formation of 2-azetines rather than 1-azetines. nih.govresearchgate.net

Rearrangements of aziridines to azetidines (the saturated analogs) have also been explored, albeit with fewer precedents in chemical literature. rsc.org One such transformation involves the thermal isomerization of aziridines for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org Biocatalytic approaches have also emerged, demonstrating the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govCurrent time information in Vanderburgh County, US.-Stevens rearrangement catalyzed by engineered enzymes. nih.govchemrxiv.orgrsc.org This enzymatic method can control the reactivity of highly reactive aziridinium (B1262131) ylide intermediates. nih.govchemrxiv.org

Elimination Reactions for this compound Generation

Elimination reactions from azetidine (B1206935) precursors represent another strategy for accessing 1-azetines. nih.govresearchgate.net This approach involves the removal of a leaving group from an azetidine molecule, resulting in the introduction of a double bond to form the azetine ring. nih.govresearchgate.netlibretexts.org Access to 1-azetines through elimination can be achieved by removing a leaving group attached to the azetidine nitrogen atom. nih.govresearchgate.net Alternatively, alkylation of a carbonyl, thiocarbonyl, or imine at the 2-position of an azetidine, followed by tautomerization, can also yield the this compound product. nih.govresearchgate.net Recent work has demonstrated a ruthenium-catalyzed elimination of azetidines to form 1-azetines. digitellinc.com

Catalytic and Advanced Synthetic Protocols Towards this compound

The development of catalytic and advanced synthetic protocols has been crucial in improving the efficiency and scope of this compound synthesis, addressing some of the inherent challenges associated with these strained systems. nih.govresearchgate.net

Metal-Catalyzed Syntheses of this compound Derivatives

Metal catalysis plays a significant role in the synthesis of azetines, including this compound derivatives. nih.govresearchgate.net While some metal-catalyzed reactions involving azirines and carbenes can lead to 1-azetines through a net [3+1]-cycloaddition, other metal-catalyzed approaches have focused on the synthesis of 2-azetines or saturated azetidines. nih.govresearchgate.netrsc.orgrsc.orgacs.orgresearchgate.net For instance, copper-catalyzed reactions have been employed in the synthesis of azetidine nitrones through a cascade strategy involving rearrangement and electrocyclization. acs.org Palladium(II)-catalyzed intramolecular C(sp3)–H amination has also been reported for the synthesis of functionalized azetidines. rsc.org

Visible light-mediated photocatalysis has emerged as a powerful tool for azetine synthesis. chemrxiv.orgacs.org A visible light-mediated approach relying on alkynes and the triplet state reactivity of oximes, specifically 2-isoxazolines, has been reported for the synthesis of both 1- and 2-azetines. chemrxiv.orgacs.org The selective formation of 1-azetines in this method proceeds via a second, consecutive energy transfer process. chemrxiv.orgacs.org Mechanistic studies support a stepwise reaction pathway involving N-O bond homolysis following the second energy transfer event. chemrxiv.orgresearchgate.net

Flow Synthesis Protocols for this compound Precursors

Flow synthesis techniques offer advantages for handling reactive intermediates and can improve the efficiency and scalability of chemical processes. acs.orgnih.govchemrxiv.orgresearchgate.net While some flow synthesis protocols have focused on the generation and functionalization of 2-azetines from precursors like N-Boc-3-iodo-azetidines, the application of flow chemistry to this compound synthesis is also being explored, particularly for the preparation of precursors or the generation of reactive intermediates. nih.govresearchgate.netacs.orgnih.govchemrxiv.org Flow technology can enable the handling of lithiated intermediates at higher temperatures compared to batch processes. acs.orgnih.gov Although the cited flow synthesis examples primarily detail the generation and functionalization of 2-azetines, the underlying principles of using flow for reactive four-membered aza-heterocycles are relevant to this compound chemistry. acs.orgnih.govchemrxiv.org

Reactivity Profiles and Transformative Chemistry of 1 Azetine

Ring-Opening Reactions of 1-Azetine

The strained nature of the this compound ring makes it susceptible to various ring-opening reactions, leading to the formation of diverse products. nih.govmagtech.com.cnnih.gov These reactions can be initiated by thermal, acidic, nucleophilic, or radical pathways.

Thermal Fragmentation and Electrocyclic Ring-Opening to Aza-Dienes

1-Azetines are prone to thermal fragmentation, often undergoing electrocyclic ring-opening. nih.govresearchgate.net This process typically results in the formation of aza-dienes (specifically, 2-azabutadienes). nih.gov This competing thermal pathway can be a challenge in the synthesis and handling of 1-azetines. nih.govresearchgate.net The electrocyclic ring-opening of azetines is analogous to that of cyclobutenes and follows similar torquoselectivity rules. researchgate.net

Acid-Facilitated Ring-Opening Mechanisms

Acidic conditions readily facilitate the ring-opening of 1-azetines. nih.govnih.gov The imine nitrogen in 1-azetines can be protonated, increasing the electrophilic character of the adjacent carbon atom and making the ring more susceptible to cleavage. nih.gov Acid-mediated ring opening can lead to various products, including the formation of β-lactam rings under certain conditions. nih.gov For instance, exposure of certain 1-azetines to hydrochloric acid has been shown to yield N-hydro β-lactams. nih.gov Acid-mediated ring expansion reactions of azetidines have also been reported, which can be combined with azetidine (B1206935) synthesis methods to access other cyclic structures like 1,3-oxazinan-2-ones. rsc.org

Nucleophilic Attack and Ring Scission in this compound

The electrophilic carbon atom adjacent to the nitrogen in the this compound ring is a target for nucleophilic attack, leading to ring scission. nih.govresearchgate.net Nucleophilic addition reactions to the imine moiety of 1-azetines can result in the formation of functionalized azetidines. nih.gov Various nucleophiles can participate in these reactions. nih.govmagtech.com.cnresearchgate.net The regioselectivity of nucleophilic ring-opening in related azetidine systems is influenced by electronic and steric effects of substituents. magtech.com.cn For example, nucleophiles tend to attack nitrogen-adjacent carbon atoms substituted with electron-withdrawing or unsaturated groups due to stabilization of transition states or intermediates. magtech.com.cn Sterically bulky nucleophiles, however, may favor attack at less substituted positions. magtech.com.cn Lewis acids can mediate nucleophilic ring-opening of azetidines, often proceeding via an SN2-type pathway. researchgate.netiitk.ac.in

Radical Processes in this compound Ring Opening

While less extensively documented than polar mechanisms for 1-azetines specifically, radical processes can also induce ring opening in strained systems like azetidines. Reductive ring opening of azetidines via an outer-sphere electron transfer mechanism has been reported, involving the formation of a radical intermediate followed by C-N bond scission. rsc.org Photochemical methods involving radical intermediates have also been explored for the synthesis and subsequent ring opening of azetidine intermediates. beilstein-journals.org

Dimerization and Polymerization Tendencies of this compound

Due to their inherent reactivity and ring strain, 1-azetines are prone to dimerization and polymerization reactions. ontosight.ai This tendency can be a challenge for their isolation and storage, often requiring inert atmosphere conditions. ontosight.ai While the search results primarily discuss the dimerization and polymerization of azetidines (saturated counterparts) and 2-azetines, the unsaturated nature and strain of this compound suggest similar propensities. ontosight.airesearchgate.netnsf.gov Photochemical dimerization of 2-azetines via [2+2]-cycloaddition has been observed, yielding azetidine dimers. nih.gov Cationic ring-opening polymerization is a known pathway for azetidines, and the presence of the imine in this compound could influence such processes. researchgate.netrsc.org

Cycloaddition Reactivity of the this compound Framework

The presence of the π-system within the strained four-membered ring primes 1-azetines for cycloaddition reactions, which are valuable for constructing fused polycyclic azetidines and other complex structures. nih.gov 1-Azetines have been shown to participate in various types of cycloaddition reactions. nih.gov

One notable type is [3+2]-cycloaddition reactions, which can rapidly increase molecular complexity by forming fused four- and five-membered rings. nih.gov Reactions involving 1-azetines and dipolar reagents like nitrile oxides have been reported, leading to polycyclic products. nih.gov

While some cycloaddition strategies, such as [2+2]-cycloadditions between nitriles and alkenes, can yield 1-azetines, the this compound framework itself can act as a reactant in cycloaddition processes. researchgate.net Visible light-mediated [2+2]-cycloadditions involving alkynes and oximes have been shown to provide access to 1-azetines through a stepwise mechanism involving energy transfer and N-O bond homolysis. chemrxiv.orgnih.govacs.org

[3+2]-Cycloadditions with Dipolar Reagents

[3+2]-Cycloaddition reactions involving 1-azetines and dipolar reagents are a valuable method for rapidly increasing molecular complexity and forming fused five-membered heterocycles alongside the four-membered azetidine ring. nih.govresearchgate.net This type of reaction is particularly attractive due to its ability to construct challenging ring systems. nih.gov 1,3-dipolar cycloadditions generally involve the reaction between a 1,3-dipole and a dipolarophile, forming a five-membered ring. nih.govorganic-chemistry.orgwikipedia.org Examples of 1,3-dipoles include azides, nitrones, and azomethine ylides. nih.govmdpi.com While the general concept of [3+2] cycloadditions is well-established for various dipoles and dipolarophiles like alkenes and alkynes nih.govorganic-chemistry.orgwikipedia.org, specific detailed examples of this compound undergoing [3+2] cycloaddition with various dipolar reagents were not extensively detailed in the provided search results beyond the general mention of this reactivity class for azetines.

Cycloadditions with Ketenes and Isocyanates

Cycloaddition reactions between 1-azetines and highly reactive species such as ketenes and isocyanates can lead to the formation of fused bicyclic compounds containing an azetidine core. nih.gov Specifically, these reactions can yield [2.2.0]-bicyclic and [4.2.0]-bicyclic skeletons. nih.gov While [2+2]-cycloadditions between 2-azetines and dichloroketene (B1203229) have been reported to afford [2.2.0]-fused azetidine products, the application of this reactivity specifically for 1-azetines with ketenes and isocyanates to form the mentioned bicyclic systems is noted as a useful class of reactivity. nih.gov Ketenes are often generated in situ from precursors like acyl chlorides and trapped by imines in [2+2] cycloadditions to form azetidinones (β-lactams). mdpi.com Isocyanates can also participate in [2+2] cycloadditions with nucleophilic olefins to form β-lactams. bhu.ac.inscilit.com

[4+2]-Cycloadditions Involving this compound

1-Azetines can participate in [4+2]-cycloaddition reactions. nih.govresearchgate.net While the search results mention [4+2]-cycloadditions for azetines, some sources specifically highlight this reactivity for 2-azetines acting as both the diene and dienophile components. nih.gov The application of azetidines to generate 1,4-dipoles for [4+2] cycloaddition with nitriles to form tetrahydropyrimidine (B8763341) derivatives has also been demonstrated. acs.org Further detailed information specifically on this compound acting as a reactant in [4+2]-cycloadditions was not prominently featured in the provided snippets.

Self-Dimerization Reactions of this compound

This compound is known to be prone to dimerization and polymerization reactions due to its high reactivity and strained nature. ontosight.ai Cycloadditions that lead to dimerization are a recognized class of reactivity for azetines. nih.govresearchgate.net Studies have evaluated the scope of this compound dimer formation, showing that this reaction can tolerate different aryl substitution patterns and linker lengths, providing dimers in varying yields. researchgate.net For instance, aryl groups with electron-withdrawing substituents resulted in higher yields of this compound dimers compared to unsubstituted aryl groups. researchgate.net Unexpected self-condensation leading to diastereomeric azetidine dimers has also been observed for lithiated N-Boc-2-arylazetidines. rsc.org

Addition Reactions to this compound's Imine Moiety and Pi-System

The imine functional group and the π-system within the this compound ring are susceptible to various addition reactions, leading to the formation of functionalized azetidines. nih.govresearchgate.net

Hydride Addition and Reduction Reactions

Hydride-driven reduction of the imine moiety in 1-azetines is a demonstrated method for their conversion to azetidines. nih.govresearchgate.net This is a well-established class of reactivity for imines in general. researchgate.netlibretexts.orglumenlearning.com Early examples utilized reducing agents such as LiAlH₄ to reduce 1-azetines to the corresponding azetidine scaffolds. nih.gov In one instance, a substituent (OMe) on the this compound was cleaved and replaced with a hydrogen atom during the LiAlH₄ reduction. nih.gov Less reactive hydride sources like NaBH₄ have also been employed for the reduction of fused-cyclic 1-azetines to the corresponding azetidines. nih.gov Another study showed a LiAlH₄ reduction of a substituted this compound where an exocyclic imine motif remained intact. nih.gov Hydride reduction provides a straightforward strategy to access valuable azetidine scaffolds. nih.gov Common hydride sources like LiAlH₄ and NaBH₄ deliver a hydride anion to the carbonyl carbon of aldehydes and ketones, forming an alkoxide which is then protonated to yield alcohols. libretexts.orglumenlearning.com While this describes the mechanism for carbonyls, the principle of hydride addition to an imine (C=N) in this compound follows a similar nucleophilic addition pathway.

Radical Addition Pathways

Radical addition reactions to the π-system of azetines can provide access to functionalized azetidines. nih.govpolimi.itchemrxiv.org While some studies focus on radical addition to the olefinic π-bond of 2-azetines, for example, using xanthates as radical precursors nih.govpolimi.it, the general class of radical addition to azetines is relevant. Radical thiolation reactions involving 2-azetines have been reported, proceeding via a radical pathway initiated by light irradiation. polimi.itchemrxiv.org This process involves the generation of a thiyl radical which adds to the azetine, forming an azetidinyl radical intermediate that undergoes hydrogen atom transfer. polimi.itchemrxiv.org The regiochemistry of radical additions can vary depending on the conditions and substituents. chemrxiv.org

Additions Under Basic Conditions

While the exploration of this compound reactivity under basic conditions has not been as extensive as other reaction types, existing research highlights its potential for generating functionalized four-membered nitrogen-containing scaffolds. nih.gov The cyclic imine of 1-azetines can undergo addition reactions under basic conditions. nih.govresearchgate.net One example involves the addition of a nucleophile to a this compound, leading to the formation of a β-lactam moiety. nih.gov This adduct can subsequently cyclize under basic conditions to produce a [4.2.0]-cycloadduct containing an azetidine structural unit. nih.gov

Transition Metal-Catalyzed Addition Reactions

Transition metal catalysis plays a significant role in controlling the reactivity of strained ring systems, including azetines. While much of the reported work in transition metal-catalyzed additions has focused on 2-azetines, the potential exists for similar transformations with 1-azetines. nih.gov Transition-metal-catalyzed additions across π-systems are well-established and have been employed to control the reactivity of azetines. nih.gov For instance, metal-catalyzed hydrogenation of the olefin in 2-azetines readily converts them to the corresponding azetidine scaffolds. nih.gov Although specific examples of transition metal-catalyzed addition reactions directly across the imine of 1-azetines are less documented in the provided text, the general principle of transition metal catalysis influencing strained ring systems suggests this as a viable area for exploration in this compound chemistry.

Conversion of this compound to Diverse Heterocyclic Systems

1-Azetines serve as versatile intermediates for the construction of various heterocyclic ring systems, including four-, three-, and five-membered rings. nih.gov

Formation of Azetidines from this compound

1-Azetines can be converted to their saturated counterparts, azetidines, through various addition reactions. nih.gov The cyclic imine in 1-azetines promotes addition reactions that lead to functionalized azetidines. nih.gov One notable example involves the methylation of the imine nitrogen of a this compound using methyl fluorosulfonate, generating a resonance-stabilized carbenium ion that is then trapped with a nucleophile, such as sodium methanethiolate, to yield a functionalized azetidine. nih.gov Additionally, 1-azetines can undergo addition reactions involving hydride reagents to form azetidines. nih.govresearchgate.net Acid-facilitated addition reactions to 1-azetines can also lead to functionalized azetidine scaffolds. nih.gov

Synthesis of β-Lactams from this compound Precursors

1-Azetines and their precursors have been utilized in the synthesis of β-lactams (azetidin-2-ones). nih.govresearchgate.net The conversion of a this compound to a β-lactam can occur through addition reactions. nih.govresearchgate.net One method involves the thermally induced Chapman rearrangement of a this compound. nih.gov Another approach developed by Ghosez and co-workers allows for the conversion of a this compound to β-lactams in the presence of an electrophile, such as methyl iodide or acrylonitrile, followed by basic hydrolysis. nih.gov

Ring Contraction to Azirines

The ring contraction of isolated azetines, including 1-azetines, to form azirines (three-membered rings containing a C=N double bond) has been reported, although it is less common. nih.gov A documented example involves the observation of azirine formation upon heating or irradiation of a dihydrotriazole, which was proposed to occur via a zwitterionic intermediate. nih.gov While this example describes the formation of an azirine from a precursor that may involve an azetine intermediate, direct ring contraction of an isolated this compound to an azirine is a less explored transformation.

Generation of Five-Membered Heterocycles (e.g., Pyrroles, Tetrahydrofurans)

1-Azetines can serve as intermediates in the formation of five-membered heterocycles, such as pyrroles and tetrahydrofurans. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.org

The synthesis of pyrroles can be achieved through pathways involving 1-azetines. For instance, a thermolysis reaction of an azetine in toluene (B28343) has been shown to yield a 2H-pyrrole. nih.gov Additionally, 1-azetines have been implicated as intermediates in the photochemical reactions of thiazolium compounds, which undergo desulfurization to potentially form products that could lead to pyrrole (B145914) systems. nih.gov Radical addition to 2-azetines, forming an azetidine intermediate, followed by treatment with ammonia (B1221849) or an amine, can also lead to 4-(aminomethyl)pyrroles. nih.govmcours.net While this latter example specifically mentions 2-azetines and an azetidine intermediate, it illustrates the potential of four-membered nitrogen heterocycles to be transformed into pyrroles.

Functionalized tetrahydrofurans can also be accessed via in situ hydrolysis of 1-azetines formed from the visible light-mediated [2+2]-cycloaddition of alkynes and oximes. chemrxiv.orgresearchgate.netchemrxiv.orgacs.orgthieme-connect.com This transformation highlights the lability of the this compound ring under certain conditions, leading to ring-opened intermediates that can subsequently cyclize to form tetrahydrofurans. chemrxiv.org

Example Data Table: Conversion of a this compound to a Functionalized Azetidine

Based on the description in the text nih.gov, a specific example of converting a this compound (compound 60) to a functionalized azetidine (compound 62) is provided.

Starting MaterialReagentsProductNotes
This compound (60)Methyl fluorosulfonate, Sodium methanethiolateAzetidine (62)Via resonance-stabilized carbenium ion (61)

Example Data Table: Synthesis of Tetrahydrofurans from this compound Precursors

Based on the description of the visible light-mediated synthesis chemrxiv.org, the formation of tetrahydrofurans occurs via in situ hydrolysis of the this compound product.

PrecursorsReaction ConditionsIntermediateProductYield (Example)
Alkyne, OximeVisible light, photocatalyst, in situ hydrolysisThis compoundTetrahydrofuran (B95107)Up to 69% chemrxiv.org

Detailed Research Findings:

Research has shown that the visible light-mediated [2+2]-cycloaddition of alkynes and oximes can lead to the formation of 1-azetines, which are subsequently hydrolyzed in situ to produce functionalized tetrahydrofurans. chemrxiv.orgresearchgate.netchemrxiv.orgacs.orgthieme-connect.com Mechanistic studies support a stepwise reaction pathway for the formation of 1-azetines in this process. researchgate.netchemrxiv.orgacs.org The yield of the tetrahydrofuran product can be influenced by the substituents on the alkyne, with both electron-donating and electron-withdrawing groups being tolerated. chemrxiv.org For example, with phenylacetylene, a tetrahydrofuran product was obtained in 69% yield, and the analogous this compound had an NMR yield of 56%, suggesting the tetrahydrofuran is more stable under the reaction conditions. chemrxiv.org

Routes to Six-Membered and Larger Heterocycles (e.g., Pyridines, Quinolines)

The strained nature and the embedded imine functionality of this compound make it amenable to various transformative reactions, including cycloadditions and ring expansion processes, which can lead to the formation of six-membered and larger heterocyclic systems like pyridines and quinolines. nih.govnih.govamericanelements.com

One established route to pyridines from this compound involves cycloaddition reactions. Specifically, [3+2]-cycloaddition reactions of 1-azetines with suitable 1,3-dipolar equivalents, such as nitrile oxides, nitrile ylides, and nitrilimines, have been reported to yield bicyclic or tricyclic scaffolds. nih.gov These initial cycloadducts, containing fused four- and five-membered rings, can subsequently undergo further transformations, including rearrangements or extrusions, to yield larger ring systems. nih.gov Research indicates that adducts formed from 1-azetines can be converted into highly functionalized pyridines upon heating in toluene. nih.gov

Another pathway to pyridines from this compound is through its reaction with cyclopropenones. This [2+2] cycloaddition between 1-azetines and cyclopropenones leads to the formation of azabicyclo[3.2.0]hept-2-en-4-ones. uni.lu These bicyclic intermediates can then be converted to pyridines by heating, a process proposed to involve the generation of a 3-azacyclopentadienone intermediate via a [2+2]-cycloreversion reaction, followed by a Diels-Alder reaction with a dienophile (such as styrene), extrusion of carbon monoxide, and loss of hydrogen. uni.lu This synthetic strategy parallels the known synthesis of benzenes from cyclopentadienones. uni.lu

While the direct conversion of this compound specifically to quinolines is less extensively documented in the provided literature snippets compared to pyridines, related chemical transformations suggest potential pathways. For instance, aza Diels-Alder reactions are a common strategy for synthesizing quinolines and related tetrahydroquinolines. wikiwand.com Although a reported example details the synthesis of tetrahydroquinolines and subsequently quinolines from N-acetyl-2-azetine via aza Diels-Alder reaction with N-aryl imines catalyzed by yttrium(III) triflate, followed by heating, this involves a 2-azetine isomer rather than this compound. nih.gov However, given the reactivity of cyclic imines in cycloaddition reactions, related approaches involving this compound or intermediates derived from it in aza Diels-Alder type reactions could potentially provide access to quinoline (B57606) scaffolds. Furthermore, an unusual azetine intermediate has been observed in some Skraup-type quinoline synthesis studies, hinting at the potential, albeit indirect, involvement of azetine species in certain quinoline formation pathways. fishersci.ie

Mechanistic Insights and Theoretical Frameworks in 1 Azetine Chemistry

Computational Chemistry and Quantum Mechanical Studies on 1-Azetine

Computational chemistry, particularly quantum mechanical methods, plays a crucial role in elucidating the electronic structure, energetic landscape, and reaction pathways associated with this compound and its derivatives. These theoretical tools allow for the investigation of species and transition states that may be difficult to characterize experimentally. acs.org

Energetic Considerations and Strain Analysis

Four-membered rings, including azetines, are known to possess significant ring strain due to the deviation of bond angles from ideal tetrahedral (for sp3 hybridized atoms) or trigonal planar (for sp2 hybridized atoms) geometries. auckland.ac.nzepfl.ch Computational studies can quantify this strain energy, providing insights into the inherent instability and reactivity of the this compound ring. While specific strain energy values for this compound were not explicitly found in the search results, related four-membered rings like azetidine (B1206935) have calculated strain energies in the range of 23-27 kcal/mol, and certain benzazetidine systems exhibit even higher strain energies of around 32 kcal/mol. epfl.chresearchgate.net These values highlight the significant energy associated with distorting bond angles and lengths within the small ring system.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are extensively used to map out potential reaction pathways and identify transition states, which represent the highest energy points along a reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable pathway for a given transformation. nih.govnih.gov

For this compound chemistry, computational investigations have provided insights into mechanisms involving cycloaddition reactions and rearrangements. For example, studies on the formation of 1- and 2-azetine dimeric products via visible-light-mediated macrocyclization utilized computational investigations to support a proposed mechanism involving an initial intermolecular [2 + 2]-cycloaddition. nsf.gov These studies involved calculating reaction energies for different steps in the proposed pathway. nsf.gov

Another study investigating the visible light-mediated synthesis of 1- and 2-azetines from alkynes and oximes employed computational studies to support a stepwise reaction mechanism for the formation of 1-azetines from 2-azetine intermediates. chemrxiv.orgresearchgate.net This mechanism was proposed to involve a second, consecutive energy transfer process leading to N-O bond homolysis. chemrxiv.orgresearchgate.net Transition density difference analysis in triplet excitation was used to understand energy transfer events in related azetine dimerization reactions. nsf.gov

Computational studies can also help in understanding the ring-opening reactions of azetine derivatives. unige.ch For instance, a computational study on the ring opening of an azetidine moiety in a gold(I)-catalyzed reaction investigated transition states to understand the regioselectivity of nucleophilic attack. unige.ch

Regioselectivity and Stereoselectivity Predictions

Computational chemistry can assist in predicting the regiochemical (where a reaction occurs on a molecule) and stereochemical (the spatial arrangement of atoms in the products) outcomes of reactions involving this compound. By analyzing the energies of transition states leading to different regio- or stereoisomers, computational methods can predict the favored product. researchgate.netamazonaws.comresearchgate.netarxiv.org

Density functional theory (DFT) calculations, such as those performed at the B3LYP level, are commonly used for this purpose. researchgate.netresearchgate.net For example, DFT has been applied to investigate the regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions involving 2-ethylthio-4-phenyl-1-azetin and substituted nitrile oxides. researchgate.net These calculations determined the thermodynamic and kinetic parameters for possible ortho/meta regioisomeric and endo/exo stereoisomeric pathways, and the theoretical results were found to align with experimental observations regarding regiochemistry. researchgate.net

Computational studies have also been used to investigate the stereoselectivities of reactions catalyzed by molecules structurally related to azetine-2-carboxylic acid, revealing insights into how structural differences influence stereochemical outcomes. researchgate.net These studies analyzed transition state geometries to identify key factors determining stereoselectivity. researchgate.net

Experimental Mechanistic Investigations of this compound Transformations

Experimental techniques provide direct evidence for the steps involved in chemical reactions and the nature of transient intermediates. For this compound chemistry, a combination of techniques can be employed to probe reaction mechanisms.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies involve measuring the rate of a chemical reaction and how this rate is affected by varying reaction conditions such as reactant concentrations, temperature, and the presence of catalysts. openaccessjournals.comlibretexts.orglibretexts.org Analysis of reaction kinetics can provide insights into the rate-determining step of a reaction and the molecularity of that step. openaccessjournals.comlibretexts.orgdavidson.edu

Reaction rates are influenced by factors such as concentration, temperature, catalysts, surface area, and the physical state of reactants. openaccessjournals.com The relationship between reaction rate and reactant concentrations is described by the rate law. openaccessjournals.comdavidson.edu

While detailed kinetic studies specifically focused on this compound transformations were not extensively detailed in the search results, the general principles of chemical kinetics are applicable. The rate of transformations involving this compound would be influenced by the inherent strain of the ring and the nature of the reaction partners and conditions. For example, in visible-light-mediated reactions forming azetines, the efficiency of energy transfer from a photocatalyst can be a key determinant of the reaction rate. nsf.govchemrxiv.orgresearchgate.net

Characterization of Intermediates and Transient Species (e.g., Biradicals)

The photochemical synthesis of 1-azetines often proceeds through stepwise mechanisms involving the generation and transformation of reactive intermediates, notably biradicals. In visible light-mediated [2+2]-cycloaddition reactions between alkynes and oximes, the formation of 1-azetines has been shown to involve a sequence initiated by energy transfer to a 2-azetine intermediate. chemrxiv.orgyoutube.com This 2-azetine, particularly when derived from activated alkynes, can undergo a second sensitization from a triplet iridium photocatalyst, leading to the generation of a triplet biradical intermediate. chemrxiv.orgyoutube.com

Specifically, a proposed mechanism involves the 2-azetine intermediate entering a triplet state upon energy transfer from the photocatalyst, forming a triplet biradical (e.g., intermediate 87 in one reported mechanism). chemrxiv.org This triplet biradical is a key transient species that subsequently undergoes N-O bond cleavage, leading to the formation of a second biradical intermediate (e.g., intermediate 88), which incorporates an imine and an oxygen-centered radical. chemrxiv.org This second biradical then undergoes intersystem crossing back to the singlet state, followed by radical recombination to form the this compound product. chemrxiv.org

While direct spectroscopic characterization of these specific biradical intermediates in this compound synthesis is an active area of research, studies on related photochemical reactions forming strained rings provide insights into the nature of such transient species. For instance, transient absorption spectroscopy has been utilized in the study of radical intermediates in azetidine synthesis, detecting transient species with specific absorption maxima that can be assigned to radical intermediates. chemrxiv.org In other photochemical cyclizations leading to cyclic products, biradical intermediates, such as 1,4-biradicals or enol-type biradicals, have been proposed and studied, highlighting their role in facilitating ring closure. beilstein-journals.orgclockss.org

The transient nature and high reactivity of these biradical intermediates make their direct characterization challenging but essential for a comprehensive understanding of the reaction pathways leading to 1-azetines.

Photochemical Reaction Mechanisms Relevant to this compound Synthesis and Reactivity (e.g., Triplet Energy Transfer, N-O Bond Homolysis)

Photochemical reaction mechanisms play a pivotal role in the synthesis and reactivity of 1-azetines, with triplet energy transfer and N-O bond homolysis being central processes. A prominent method for synthesizing 1-azetines involves visible light-mediated [2+2]-cycloadditions catalyzed by photocatalysts, such as iridium complexes. chemrxiv.orgyoutube.comacs.orgnih.govresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgthieme-connect.com

This transformation is understood to occur via a mechanism involving triplet energy transfer (TTEnT). chemrxiv.orgyoutube.comresearchgate.netchemrxiv.orgthieme-connect.comnsf.gov The photocatalyst, upon irradiation with visible light, is excited to its singlet state and then undergoes intersystem crossing to access its longer-lived triplet state. youtube.com This triplet excited photocatalyst can then transfer energy to a substrate or intermediate, promoting it to its triplet excited state. youtube.com

In the synthesis of 1-azetines from alkynes and oximes, an initial triplet energy transfer from the photocatalyst to a 2-isoxazoline precursor leads to the formation of a 2-azetine intermediate. chemrxiv.orgyoutube.com For the reaction to proceed to the this compound, a second, consecutive energy transfer event is required. chemrxiv.orgyoutube.comacs.orgnih.govresearchgate.netchemrxiv.orgresearchgate.netthieme-connect.com This second sensitization involves energy transfer from the triplet photocatalyst to the 2-azetine intermediate itself, generating a triplet excited state of the 2-azetine. chemrxiv.orgyoutube.com

Following this second energy transfer, a crucial step in the formation of the this compound is the homolytic cleavage of the N-O bond within the triplet 2-azetine intermediate. chemrxiv.orgyoutube.comacs.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net This N-O bond homolysis generates a biradical species, as discussed in Section 4.2.3. chemrxiv.orgyoutube.com The subsequent radical recombination within this biradical leads to the formation of the four-membered this compound ring. chemrxiv.orgyoutube.com

Experimental evidence supporting the TTEnT mechanism includes the observation that photocatalysts with high triplet energies (around 60 kcal/mol) are effective for this compound formation. chemrxiv.org Furthermore, studies have shown that direct excitation of the reaction mixture with UV light is often unsuccessful in producing 1-azetines under these conditions, further supporting that the reaction proceeds through a sensitized triplet pathway rather than a singlet-state mechanism via direct excitation. chemrxiv.org

Computational investigations have also provided valuable insights into these photochemical mechanisms, including the energetics of triplet excited states and the feasibility of different reaction pathways, such as competing intermolecular versus intramolecular cycloadditions in related systems. chemrxiv.orgnsf.gov

Advanced Applications and Future Research Directions of 1 Azetine As a Synthetic Platform

1-Azetine as a Building Block in Complex Chemical Synthesis

The strained ring system and the reactive imine moiety of this compound make it a potent building block for the synthesis of complex organic molecules. Its ability to participate in a range of chemical reactions allows for the controlled introduction of nitrogen and the construction of intricate carbon frameworks.

Construction of Densely Functionalized Molecular Architectures

1-Azetines can be utilized in addition and cycloaddition reactions to construct densely functionalized molecular architectures. These reactions leverage the inherent reactivity of the imine and the strained ring to form new bonds and rings. For instance, 1-azetines have been shown to undergo various addition reactions across the imine double bond, leading to the formation of substituted azetidines nih.gov. Cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, involving 1-azetines can yield fused or spirocyclic systems, increasing molecular complexity in a single step nih.gov. The controlled functionalization of the this compound core allows for the precise placement of various substituents, leading to molecules with defined three-dimensional structures.

Utility in the Synthesis of Value-Added Organic Compounds

The application of 1-azetines extends to the synthesis of various value-added organic compounds, including other heterocyclic systems and potentially biologically active molecules. 1-Azetines can serve as intermediates in the preparation of larger nitrogen-containing heterocycles, such as pyridines and quinolines, through ring expansion or rearrangement reactions ontosight.ai. Furthermore, 1-azetines have been identified as precursors for the synthesis of functionalized β-lactam rings under various reaction conditions nih.gov. β-Lactams are a significant class of compounds with well-established medicinal properties, highlighting the potential of 1-azetines in pharmaceutical synthesis nih.gov. The controlled transformation of the this compound scaffold offers a route to valuable organic motifs found in natural products and pharmaceuticals.

Precursors for Specialized Bioisosteric Scaffolds

While azetidines (saturated four-membered nitrogen heterocycles) are more commonly recognized as bioisosteres for other nitrogen-containing rings like piperidines and piperazines, 1-azetines can serve as valuable precursors to these important scaffolds rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgthieme-connect.comrsc.org. The synthetic interconversion between azetines and azetidines allows for the preparation of functionalized azetidines starting from 1-azetines rsc.orgresearchgate.netnih.gov. The incorporation of strained rings like azetidines as bioisosteres can lead to improved properties such as enhanced metabolic stability, altered polarity, and modified pharmacological profiles rsc.orgthieme-connect.com. Research into utilizing this compound derivatives as synthetic handles to access a diverse range of substituted azetidine (B1206935) bioisosteres is an active area, offering new avenues in drug discovery and medicinal chemistry.

Role of this compound and its Derivatives in Materials Science Research

The unique structural features and reactivity of this compound and its derivatives also present opportunities in materials science research, particularly in the development of novel organic materials and polymerization studies.

Development of Novel Organic Materials

The incorporation of strained heterocyclic rings like azetines into organic molecules can influence their physical and electronic properties, potentially leading to the development of novel organic materials. While specific examples of this compound directly being used in the bulk of organic materials (excluding polymers) are less prevalent in the immediate literature, its potential as a building block for creating molecules with tailored properties exists. The ability to functionalize the azetine ring allows for the introduction of chromophores, fluorophores, or other functional groups that could impart interesting optical, electronic, or structural characteristics to the resulting materials. Further research is needed to fully explore the scope of this compound in this domain.

Enantioselective and Asymmetric Synthesis Strategies Involving this compound Scaffolds

Enantioselective and asymmetric synthesis involving this compound scaffolds represents a growing area of research, driven by the desire to access chiral molecules containing this strained heterocyclic core. While the inherent reactivity of 1-azetines, particularly their propensity for ring-opening, can pose challenges, recent advances have demonstrated their potential in stereocontrol.

One notable strategy involves the use of 1-azetines as intermediates in asymmetric cycloaddition reactions. Although much of the reported enantioselective cycloaddition chemistry in this area has focused on the synthesis of 2-azetines, there are emerging methods that could be applicable or adapted for 1-azetines or utilize this compound intermediates. For instance, copper-catalyzed [3+1]-cycloadditions have been reported for the enantioselective synthesis of 2-azetines with high enantiomeric excess using chiral ligands. nih.govresearchgate.net The development of analogous strategies for the direct enantioselective synthesis of 1-azetines or reactions where chiral induction occurs during transformations of achiral 1-azetines remains an active area for exploration.

Another approach involves the generation of chiral azetidines from this compound precursors through stereoselective transformations. 1-Azetines contain a reactive imine moiety that can undergo various addition reactions. nih.gov Stereocontrolled additions to this imine could provide access to functionalized azetidines with defined stereochemistry. For example, the hydrogenation of 2-azetine-carboxylates catalyzed by copper(I) with a chiral ligand followed by palladium-catalyzed hydrogenation has been shown to yield chiral tetrasubstituted azetidine-2-carboxylates with high stereocontrol. nih.gov While this example pertains to 2-azetines, similar strategies involving asymmetric reduction or nucleophilic additions to chiral or prochiral 1-azetines could be envisioned for the enantioselective synthesis of azetidines.

The use of chiral catalysts or auxiliaries in reactions involving 1-azetines is crucial for achieving enantioselectivity. The design of ligands and catalytic systems that can effectively control the stereochemical outcome of transformations at the imine carbon or the adjacent ring carbons of 1-azetines is a key challenge. While the literature extensively describes the use of chiral catalysts and ligands in asymmetric synthesis of other nitrogen heterocycles like azetidines and aziridines, their application specifically with 1-azetines is less developed, highlighting a significant area for future research. researchgate.netbeilstein-journals.orgresearchgate.net

Emerging Research Fronts and Unexplored Reactivity Domains in this compound Chemistry

Despite recent progress, this compound chemistry still presents numerous unexplored reactivity domains and emerging research fronts. The inherent strain of the four-membered ring and the presence of the reactive imine functional group offer unique opportunities for novel transformations. nih.govresearchgate.net

One significant area is the exploration of cycloaddition reactions beyond the well-established [2+2] pathways. While [2+2] cycloadditions involving nitriles and alkenes have been used to access 1-azetines, investigating other cycloaddition modes, such as [3+2] or [4+2] cycloadditions, where this compound acts as a dienophile or a component of a diene system, could lead to the synthesis of complex polycyclic structures containing the azetine core or related scaffolds. researchgate.net

The reactivity of the imine carbon in 1-azetines towards various nucleophiles and electrophiles under mild and controlled conditions is another area ripe for exploration. While acid-facilitated additions to 1-azetines are known, developing catalytic methods for enantioselective or diastereoselective additions of carbon or heteroatom nucleophiles would significantly expand their utility in constructing complex molecules. nih.gov

Furthermore, the potential of 1-azetines as intermediates in cascade or domino reactions is an emerging research front. Their strained nature can drive subsequent transformations upon initial reaction, allowing for the rapid construction of molecular complexity in a single sequence. Designing cascade reactions that leverage the ring-opening or functionalization of the this compound core could provide efficient routes to diverse heterocyclic systems.

Photochemical and electrochemical methods also offer promising avenues for exploring new reactivity of 1-azetines. Visible light-mediated approaches have been reported for the synthesis of 1- and 2-azetines from alkynes and oximes, suggesting the potential for photoinduced transformations of 1-azetines themselves. acs.org Exploring photoredox or electrocatalytic reactions involving 1-azetines could unlock novel reaction pathways and selectivities.

Finally, the application of computational chemistry to understand the reaction mechanisms and predict the reactivity of 1-azetines is crucial for guiding experimental design and uncovering unexplored transformations. beilstein-journals.org Theoretical studies can provide insights into the stability of intermediates, activation barriers, and potential reaction pathways, accelerating the discovery of new this compound chemistry.

The development of more general and efficient synthetic methods to access functionalized 1-azetines is also paramount for advancing their applications. Current methods can be limited in scope and generality, often facing challenges such as competing aza-diene formation via electrocyclic ring-opening and facile imine hydrolysis. researchgate.net Overcoming these limitations will be key to fully realizing the potential of this compound as a versatile synthetic platform.

Q & A

Basic Research Questions

Q. What are the current methodological challenges in synthesizing 1-azetine derivatives, and how can they be addressed?

  • Synthesis Challenges : Traditional methods for this compound synthesis face limitations in regioselectivity and yield due to the ring strain and reactivity of the four-membered unsaturated nitrogen heterocycle.
  • Methodological Solutions : Visible light-mediated [2 + 2]-cycloadditions using alkynes and oximes (e.g., 2-isoxazolines) offer improved selectivity. Triplet energy transfer from iridium photocatalysts enables intermolecular cycloadditions for 2-azetines, while a second energy transfer step promotes N-O bond homolysis for 1-azetines .
  • Key Parameters : Optimize reaction conditions (light wavelength, catalyst loading) and precursor substituents to control product distribution.

Q. How can spectroscopic data (e.g., NMR, IR) confirm this compound ring formation?

  • Analytical Workflow :

  • NMR : Look for characteristic deshielding of protons adjacent to the nitrogen atom (δ ~5–7 ppm for azetine protons).
  • IR : Stretching frequencies for C=N bonds (~1650 cm⁻¹) and ring strain-induced shifts in C-C vibrations.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with azetine ring stability.
    • Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity between this compound and 2-azetine formation in photochemical [2+2] cycloadditions?

  • Energy Transfer Pathways :

  • First Energy Transfer : Triplet energy transfer to oxime precursors initiates cycloaddition, favoring 2-azetine formation.
  • Second Energy Transfer : Subsequent energy transfer to the intermediate triggers N-O bond cleavage, enabling this compound synthesis.
    • Kinetic vs. Thermodynamic Control : Computational studies (e.g., time-dependent DFT) can model the energy barriers for competing pathways .

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound derivatives in ring-expansion reactions?

  • Modeling Strategies :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate ring-opening trajectories under thermal or catalytic conditions.
    • Case Study : Compare predicted activation energies for ring expansion to pyrrolidines versus alternative pathways .

Q. How should researchers address conflicting reports on the stability of this compound derivatives under varying reaction conditions?

  • Data Contradiction Analysis :

  • Systematic Comparison : Tabulate stability data (half-life, decomposition products) across solvents, temperatures, and catalysts.
  • Root-Cause Analysis : Identify variables (e.g., steric hindrance, electron-withdrawing groups) that modulate stability.
    • Example Table :
DerivativeSolventTemp (°C)Half-Life (h)Major Decomposition Product
This compound ATHF2524Tetrahydrofuran adduct
This compound BDCM402Ring-opened amine

Methodological Best Practices

Q. What experimental design considerations are critical for synthesizing novel this compound derivatives with functional group diversity?

  • Modular Approach : Use oximes with varied substituents (e.g., aryl, alkyl, heteroaryl) to explore steric and electronic effects.
  • Byproduct Management : Monitor in situ hydrolysis products (e.g., tetrahydrofurans) via LC-MS to adjust reaction quenching protocols .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Detailed Reporting : Include exact light sources (wavelength, intensity), catalyst batches, and purification methods in supplementary data.
  • Collaborative Validation : Share synthetic intermediates with independent labs to cross-verify spectral data and yields .

Integration of Literature and Data

Q. What strategies effectively integrate existing mechanistic studies into new research on this compound reactivity?

  • Literature Meta-Analysis : Create a comparative table of proposed mechanisms (e.g., stepwise vs. concerted pathways) with supporting evidence (kinetic isotope effects, trapping experiments).
  • Gaps Identification : Highlight unresolved questions, such as the role of solvent polarity in triplet energy transfer efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.